5-chloro-N-[4'-(5-chloro-2-nitrobenzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]-2-nitrobenzamide
Description
The compound 5-chloro-N-[4'-(5-chloro-2-nitrobenzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]-2-nitrobenzamide features a biphenyl core substituted with two nitro (-NO₂) groups, two chlorine atoms, and two methoxy (-OCH₃) groups. Its molecular complexity arises from the dual benzamide linkages and the steric effects of the biphenyl system.
Properties
IUPAC Name |
5-chloro-N-[4-[4-[(5-chloro-2-nitrobenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20Cl2N4O8/c1-41-25-11-15(3-7-21(25)31-27(35)19-13-17(29)5-9-23(19)33(37)38)16-4-8-22(26(12-16)42-2)32-28(36)20-14-18(30)6-10-24(20)34(39)40/h3-14H,1-2H3,(H,31,35)(H,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFYNNGDXCQIGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])OC)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20Cl2N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[4’-(5-chloro-2-nitrobenzamido)-3,3’-dimethoxy-[1,1’-biphenyl]-4-yl]-2-nitrobenzamide typically involves multiple steps, including nitration, chlorination, and amide formation. One common synthetic route involves the nitration of a biphenyl precursor, followed by chlorination to introduce the chloro groups. The final step involves the formation of the amide bond through a reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product. The specific conditions, such as temperature, solvent, and catalysts, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[4’-(5-chloro-2-nitrobenzamido)-3,3’-dimethoxy-[1,1’-biphenyl]-4-yl]-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields the corresponding amines, while substitution of the chloro groups can yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-N-[4’-(5-chloro-2-nitrobenzamido)-3,3’-dimethoxy-[1,1’-biphenyl]-4-yl]-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chloro-N-[4’-(5-chloro-2-nitrobenzamido)-3,3’-dimethoxy-[1,1’-biphenyl]-4-yl]-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro and chloro groups can participate in various biochemical pathways, potentially leading to the inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key structural features and physical properties of the target compound with analogues from the evidence:
*Estimated based on structural formula.
Key Observations:
- Substituent Complexity : The target compound exhibits higher molecular weight and complexity due to its biphenyl backbone and dual nitro/chloro/methoxy groups compared to simpler analogues like and .
- Functional Groups : Unlike sulfamoyl- or heterocycle-containing compounds (e.g., triazin in , oxadiazole in ), the target lacks sulfur-based groups but shares benzamide linkages with all listed analogues.
- Thermal Stability : Compounds with sulfamoyl or triazin groups (e.g., ) show higher melting points (237–279°C), suggesting stronger intermolecular interactions.
Comparison with Analogues:
- Niclosamide Derivatives : Utilize Schiff base formation between amines and aldehydes (acetic acid catalysis, 4–5 hours reflux).
- Triazin Derivatives : Require 33-hour condensation of aryl glycine hydrates with sulfamoyl precursors.
The target compound likely demands more rigorous conditions (e.g., extended reaction times, inert atmosphere) due to steric hindrance from the biphenyl system.
Crystallographic and Spectral Characterization
- Crystal Packing : The biphenyl system in the target may adopt a planar conformation, similar to 4-bromo-N-(2-nitrophenyl)benzamide , which forms two molecules per asymmetric unit.
- Spectroscopy : IR and NMR data for analogues (e.g., ) confirm benzamide carbonyl stretches (~1650–1680 cm⁻¹) and aromatic proton shifts (δ 7.0–8.5 ppm).
Biological Activity
5-chloro-N-[4'-(5-chloro-2-nitrobenzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]-2-nitrobenzamide (hereafter referred to as Compound 5) is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
Compound 5 features a complex structure characterized by multiple functional groups, including nitro, chloro, and amide moieties. The presence of these groups is crucial for its biological activity.
Recent studies have indicated that Compound 5 acts as an agonist for Toll-like receptor 4 (TLR4), a key player in the immune response. The activation of TLR4 leads to the stimulation of various signaling pathways including NF-κB and MAPK pathways, which are essential for the production of pro-inflammatory cytokines such as TNF-α and IL-6 .
Table 1: Biological Pathways Activated by Compound 5
| Pathway | Description |
|---|---|
| NF-κB | Promotes transcription of cytokines |
| P38 MAPK | Involved in cellular responses to stress |
| JNK | Regulates apoptosis and inflammation |
| ERK | Mediates cell proliferation and survival |
In vitro Studies
In vitro experiments demonstrated that Compound 5 effectively stimulates TNF-α release from mouse macrophages. The stimulation was shown to be dose-dependent and comparable to that induced by lipopolysaccharides (LPS), a well-known TLR4 agonist .
In vivo Studies
In vivo studies in murine models revealed that Compound 5 serves as an effective vaccine adjuvant. Unlike LPS, it exhibited low toxicity while still eliciting a robust immune response. This makes it a promising candidate for further development in immunotherapy applications .
Case Studies
Case Study 1: Immune Response Modulation
A study investigated the immune-modulating effects of Compound 5 in a mouse model. Mice treated with Compound 5 showed significantly elevated levels of IFN-β and IL-6 compared to controls. This suggests that Compound 5 not only activates TLR4 but also enhances the overall immune response .
Case Study 2: Potential Vaccine Adjuvant
In another study, Compound 5 was tested as an adjuvant in a vaccination protocol against influenza. Results indicated that mice receiving the vaccine with Compound 5 exhibited higher antibody titers compared to those receiving the vaccine alone. This underscores its potential utility in enhancing vaccine efficacy .
Safety Profile
The safety profile of Compound 5 is particularly noteworthy. Unlike traditional TLR4 agonists such as LPS, which can induce severe inflammatory responses, Compound 5 has been shown to induce a more controlled immune activation with significantly reduced toxicity .
Q & A
Q. What are the standard synthetic routes for 5-chloro-N-[4'-(5-chloro-2-nitrobenzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]-2-nitrobenzamide?
- Methodological Answer : The synthesis involves sequential coupling and functionalization steps:
- Step 1 : Formation of the biphenyl core via Suzuki-Miyaura coupling between halogenated aromatic precursors under palladium catalysis (e.g., Pd(PPh₃)₄) .
- Step 2 : Introduction of the nitro and chloro groups via electrophilic aromatic substitution, requiring precise control of reaction temperature (0–5°C) and nitrating agents (e.g., HNO₃/H₂SO₄) .
- Step 3 : Amide bond formation between the biphenyl intermediate and 5-chloro-2-nitrobenzoyl chloride using coupling agents like HATU or DCC in anhydrous DMF .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) ensure >95% purity .
Q. How is this compound characterized to confirm structural integrity and purity?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR (δ 7.2–8.5 ppm for aromatic protons; δ 160–170 ppm for carbonyl carbons) and FT-IR (amide I band at ~1650 cm⁻¹, nitro stretch at ~1520 cm⁻¹) .
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) confirms purity .
- Mass Spectrometry : High-resolution ESI-MS (e.g., [M+H]⁺ expected m/z 635.04) validates molecular weight .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Methodological Answer :
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize variables (e.g., catalyst loading, solvent polarity, temperature). For example, reducing Pd catalyst from 5 mol% to 2 mol% may maintain yield while lowering costs .
- Solvent Screening : Test polar aprotic solvents (DMF vs. DMSO) to enhance amide coupling efficiency .
- In-situ Monitoring : Employ ReactIR to track nitro group introduction kinetics and minimize byproducts .
Q. What mechanistic hypotheses explain its potential biological activity, and how can they be tested?
- Methodological Answer :
- Target Prediction : Use molecular docking (AutoDock Vina) against kinase or protease targets (e.g., EGFR, PARP) based on structural analogs .
- In-vitro Assays : Conduct enzyme inhibition assays (IC₅₀ determination) and cellular viability studies (MTT assay on cancer cell lines) .
- Mutagenesis Studies : Compare activity against wild-type vs. mutant enzymes to identify binding residues .
Q. How should researchers resolve contradictions in reported activity data for structurally similar analogs?
- Methodological Answer :
- Meta-analysis : Aggregate data from PubChem and ChEMBL to identify trends (e.g., nitro group position vs. IC₅₀) .
- Reproducibility Checks : Repeat assays under standardized conditions (e.g., fixed ATP concentration in kinase assays) .
- Structural Elucidation : Perform X-ray crystallography or cryo-EM to confirm target binding modes .
Q. What strategies assess the reactivity of its chloro and nitro substituents in functionalization?
- Methodological Answer :
- Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) or Zn/HCl to generate amine intermediates for further derivatization .
- Chloro Displacement : Test nucleophilic aromatic substitution (e.g., with piperidine or thiols) under microwave-assisted conditions (120°C, DMF) .
- Computational Modeling : DFT calculations (Gaussian 16) predict activation barriers for substituent reactions .
Q. How can polypharmacology (multi-target effects) be systematically evaluated?
- Methodological Answer :
- High-Throughput Screening : Use a kinase/protease panel (e.g., Eurofins KinaseProfiler) to identify off-target interactions .
- Network Pharmacology : Construct protein-protein interaction networks (Cytoscape) to map downstream pathways .
- CRISPR-Cas9 Screens : Knock out putative targets in cell lines to isolate phenotypic contributions .
Q. What methodologies quantify stability and degradation under physiological conditions?
- Methodological Answer :
- Forced Degradation : Expose to pH 1–13 buffers, UV light, and oxidants (H₂O₂) at 37°C; monitor via LC-MS .
- Accelerated Aging : Store at 40°C/75% RH for 6 months; track impurity profiles using stability-indicating HPLC .
- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF .
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved properties?
- Methodological Answer :
- Analog Synthesis : Replace methoxy groups with ethoxy or halogens; modify the biphenyl linkage to bipyridine .
- Property Profiling : Measure logP (shake-flask method), solubility (CheqSol), and permeability (Caco-2 assay) .
- 3D-QSAR : Build CoMFA/CoMSIA models to correlate substituent effects with activity .
Q. What computational tools predict its pharmacokinetic and toxicity profiles?
- Methodological Answer :
- ADMET Prediction : Use SwissADME for bioavailability radar plots and ProTox-II for toxicity endpoints (e.g., hepatotoxicity) .
- MD Simulations : Run GROMACS simulations to estimate blood-brain barrier penetration .
- CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms using fluorescent substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
